An In-depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
An In-depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and applications of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The content herein is structured to provide not only factual data but also expert insights into the practical application and scientific causality behind its chemical behavior.
Introduction and Molecular Identity
2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid belongs to the class of substituted biphenyl dicarboxylic acids, a group of compounds of significant interest due to their rigid, well-defined structures. These molecules serve as crucial building blocks, or linkers, in the fields of materials science and medicinal chemistry. The biphenyl core provides a robust and thermally stable scaffold, while the two carboxylic acid groups offer versatile handles for chemical modification, such as the formation of polymers, amides, esters, and coordination complexes.
The introduction of a methyl group at the 2-position introduces steric hindrance that influences the dihedral angle between the two phenyl rings. This conformational restriction is a key molecular design element, allowing for the fine-tuning of the three-dimensional structure and properties of resulting superstructures like Metal-Organic Frameworks (MOFs) or specialty polymers. This guide will explore the fundamental properties of this specific molecule, providing a foundation for its application in advanced research.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(4-carboxyphenyl)-3-methylbenzoic acid[1] |
| CAS Number | 1186048-28-1[1][2] |
| Molecular Formula | C₁₅H₁₂O₄[1][2] |
| Molecular Weight | 256.25 g/mol [1][2] |
| Common Synonyms | 2-Methylbiphenyl-4,4'-dicarboxylic acid, 4-(4-carboxyphenyl)-3-methylbenzoic acid[1] |
Physicochemical and Computed Properties
The physical and chemical properties of a molecule are dictated by its structure. The combination of a hydrophobic biphenyl core and two hydrophilic carboxylic acid groups gives 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid its characteristic properties, including poor solubility in water but better solubility in polar organic solvents. The computed properties provide a theoretical basis for understanding its behavior in various chemical environments.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 |[1] |
These computed values suggest a molecule with moderate lipophilicity (XLogP3-AA) and the capacity to participate in significant hydrogen bonding, which will govern its crystal packing and interactions with solvents and biological targets.
Synthesis and Spectroscopic Characterization
Retrosynthetic Analysis and Recommended Synthesis Protocol
The most reliable and versatile method for synthesizing asymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the target molecule, the logical disconnection is between the two phenyl rings, suggesting a coupling between a methyl- and carboxyl-substituted aryl halide and a carboxyl-substituted phenylboronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is an adapted, representative procedure based on established methods for similar biphenyl carboxylic acid syntheses.[3]
Objective: To synthesize 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
Materials:
-
4-Bromo-2-methylbenzoic acid
-
4-Carboxyphenylboronic acid (1.05 equivalents)
-
Palladium on Carbon (Pd/C, ~1 mol%)
-
Sodium Carbonate (Na₂CO₃, 2 equivalents)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, 2M)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromo-2-methylbenzoic acid, 4-carboxyphenylboronic acid, sodium carbonate, and the Pd/C catalyst.
-
Causality: Sodium carbonate acts as the base required to activate the boronic acid for the catalytic cycle. A heterogeneous catalyst like Pd/C is chosen for its ease of removal via filtration post-reaction.
-
-
Solvent Addition: Add a 1:1 mixture of methanol and water to the flask. The volume should be sufficient to create a stirrable slurry.
-
Causality: A mixed solvent system is often necessary to dissolve both the organic reactants and the inorganic base.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 75-80 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-8 hours.
-
Causality: Heating provides the necessary activation energy. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Trustworthiness: This step ensures the final product is free from palladium contamination, which is critical for applications in drug development. c. Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. d. Acidify the remaining aqueous solution to a pH of ~2 using 2M HCl. A precipitate will form.
-
Causality: The product exists as a carboxylate salt in the basic solution. Acidification protonates the carboxylate groups, causing the neutral dicarboxylic acid to precipitate out due to its low water solubility. e. Collect the solid product by vacuum filtration, washing with cold deionized water.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to yield the pure 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Dry the final product under vacuum.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons: Multiple signals (doublets, triplets, and singlets) in the range of 7.5-8.5 ppm. The protons adjacent to the carboxylic acid groups will be the most downfield shifted. - Methyl Protons: A sharp singlet around 2.3-2.5 ppm. - Carboxylic Acid Protons: A broad singlet, typically >12 ppm, which may not always be observed depending on the solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals between 125-145 ppm. The carbons attached to the carboxylic acid groups (ipso-carbons) and the carbons forming the biphenyl bond will be distinct. - Methyl Carbon: A signal around 20-22 ppm. - Carboxylic Carbons (C=O): Signals in the range of 165-175 ppm. |
| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C-H Stretch (Aromatic/Alkyl): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region. |
| Mass Spec. (ESI-) | - [M-H]⁻: Expected at m/z 255.24. - [M-2H]²⁻: May be observed at m/z 127.12. |
Chemical Reactivity and Applications
The utility of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid stems from the reactivity of its functional groups and the structural properties of its biphenyl core.
Core Reactivity
The primary sites of reactivity are the two carboxylic acid groups. They can undergo standard transformations:
-
Esterification: Reaction with alcohols under acidic conditions to form diesters.
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, DCC) to form diamides.
-
Acid Chloride Formation: Conversion to the more reactive diacid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be used for acylation reactions.
-
Coordination Chemistry: The carboxylate groups can act as bidentate or monodentate ligands to coordinate with metal ions, forming metal complexes or Metal-Organic Frameworks (MOFs).[6][7]
The methyl group at the 2-position sterically hinders rotation around the C1-C1' bond, locking the biphenyl unit into a twisted conformation. This is a critical feature for creating chiral environments or precisely controlling the geometry of polymers and frameworks.
Field-Proven Applications
While specific applications for this methylated derivative are emerging, its structural class is well-established in several high-performance areas.
Caption: Relationship between molecular structure and applications.
-
Metal-Organic Frameworks (MOFs): Biphenyl dicarboxylic acids are premier linkers for constructing robust MOFs for gas storage, separation, and catalysis.[7][8] The 2-methyl derivative is particularly valuable as a "specialty linker." The methyl group acts as a structural modulator, preventing the formation of certain undesirable, highly symmetric phases and helping to control the pore size and internal surface chemistry of the framework.
-
High-Performance Polymers: This molecule can be used as a monomer in polycondensation reactions with diols or diamines to produce polyesters and polyamides.[6][9] The rigid and twisted biphenyl unit imparts excellent thermal stability, mechanical strength, and potentially liquid crystalline properties to the resulting polymers, making them suitable for aerospace, automotive, and electronics applications.[6][10]
-
Drug Development: The biphenyl motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This molecule can serve as a valuable intermediate or fragment for synthesizing complex active pharmaceutical ingredients (APIs). The dicarboxylic acid functionality allows for the exploration of prodrug strategies or the attachment of solubilizing groups.
Safety and Handling
As a laboratory chemical, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid requires careful handling.
-
Hazard Classification: The compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[2][11] It may also cause respiratory irritation.[2][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][12]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21312578, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link].
-
Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Retrieved from [Link].
-
AA Blocks (n.d.). 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, 98% Purity. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6311, (1,1'-Biphenyl)-4,4'-dicarboxylic acid. Retrieved from [Link].
-
Angene Chemical (2024). Safety Data Sheet for 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link].
-
The Royal Society of Chemistry (n.d.). Spectra and physical data of (A2). Retrieved from [Link].
-
Chemsrc (2025). 2-METHYL-[1,1'-BIPHENYL]-4,4'-DICARBOXYLIC ACID. Retrieved from [Link].
-
Gesan (n.d.). Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. Retrieved from [Link].
-
U.S. Environmental Protection Agency (n.d.). [1,1'-Biphenyl]-2,5-dicarboxylic acid, 4'-methyl-, 2,5-dimethyl ester - Substance Details. Retrieved from [Link].
-
Wang, Y., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. Retrieved from [Link].
-
The Royal Society of Chemistry (n.d.). Electronic supporting information: Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. Retrieved from [Link].
-
ResearchGate (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link].
-
The Royal Society of Chemistry (n.d.). Supporting Information for Design, Synthesis, and Characterization of Metal-Organic Frameworks for Enhanced Sorption of Chemical Warfare Agent Simulants. Retrieved from [Link].
-
ResearchGate (n.d.). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Retrieved from [Link].
Sources
- 1. 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C15H12O4 | CID 21312578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyl-4,4'-dicarboxylic acid(787-70-2) 1H NMR spectrum [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Buy 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | 2941-79-9 [smolecule.com]
- 10. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. CAS#:1186048-28-1 | 2-METHYL-[1,1'-BIPHENYL]-4,4'-DICARBOXYLIC ACID | Chemsrc [chemsrc.com]
